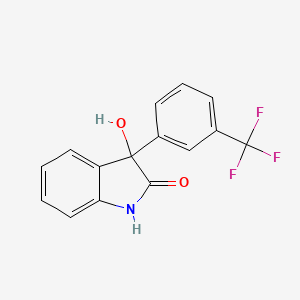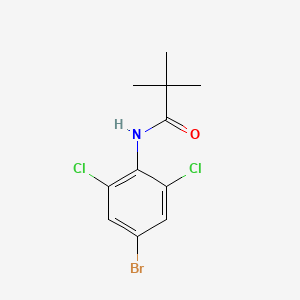![molecular formula C14H26INO4 B8327235 tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B8327235.png)
tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate is a compound that belongs to the class of tert-butyl esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an iodine atom attached to the pentanoic acid chain. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Iodination: The protected amino acid is then subjected to iodination using iodine and a suitable oxidizing agent like sodium iodide in the presence of an acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP)
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).
Hydrolysis: Acids (e.g., HCl, H2SO4) or bases (e.g., NaOH, KOH) .
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: The corresponding hydrocarbon.
Hydrolysis: The free carboxylic acid and amine .
Applications De Recherche Scientifique
tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of peptides and proteins, where the Boc group serves as a protecting group for amino acids.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and bioactive molecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its reactivity and versatility
Mécanisme D'action
The mechanism of action of tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate involves several key steps:
Activation: The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions.
Hydrolysis: The ester and Boc groups can be hydrolyzed to release the free carboxylic acid and amine, which can then participate in further reactions
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-(t-butyloxycarbonylamino)-5-chloropentanoic acid t-butyl ester
- (2R)-2-(t-butyloxycarbonylamino)-5-bromopentanoic acid t-butyl ester
- (2R)-2-(t-butyloxycarbonylamino)-5-fluoropentanoic acid t-butyl ester
Uniqueness
The presence of the iodine atom in tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate makes it unique compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the reactivity and selectivity of the compound in chemical reactions. Additionally, the Boc protecting group provides stability and ease of handling during synthesis .
Propriétés
Formule moléculaire |
C14H26INO4 |
|---|---|
Poids moléculaire |
399.26 g/mol |
Nom IUPAC |
tert-butyl (2R)-5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C14H26INO4/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,16,18)/t10-/m1/s1 |
Clé InChI |
QPPOILFAPMMPJG-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H](CCCI)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)C(CCCI)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[4-(3,4-Dihydro-1H-isoquinolin-2-yl)-2,6-dimethoxy-phenyl]-3,3-dimethyl-butanamide](/img/structure/B8327193.png)







